N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-fluoro-4-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a bithiophene moiety, a fluorinated methoxybenzene ring, and a sulfonamide group
Mechanism of Action
Target of Action
The primary targets of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-3-fluoro-4-methoxybenzene-1-sulfonamide are currently unknown. The compound contains a bithiophene moiety , which is a class of heterocyclic aromatic compounds known to possess a wide range of biological properties . .
Mode of Action
As a bithiophene derivative, it may interact with its targets through π-π interactions, given the presence of conjugated π-electrons in its structure . These interactions could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Bithiophene derivatives are known to possess a wide range of biological properties , suggesting that they may interact with multiple pathways.
Result of Action
Given the wide range of biological properties of bithiophene derivatives , this compound could potentially have diverse effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Bithiophene Moiety: This can be achieved through a Stille coupling reaction between 2-bromo-3-thiophene and 5-bromo-2-thiophene using a palladium catalyst.
Introduction of the Ethyl Linker: The bithiophene intermediate is then reacted with ethyl bromide in the presence of a base such as potassium carbonate to form the ethyl-substituted bithiophene.
Sulfonamide Formation: The ethyl-substituted bithiophene is then reacted with 3-fluoro-4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-3-fluoro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-3-fluoro-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
- N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-3-fluoro-4-methoxybenzene-1-sulfonamide is unique due to the presence of the fluorinated methoxybenzene ring, which imparts distinct electronic properties and potential biological activity. The combination of the bithiophene moiety and the sulfonamide group also provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S3/c1-22-16-4-3-14(10-15(16)18)25(20,21)19-8-6-13-2-5-17(24-13)12-7-9-23-11-12/h2-5,7,9-11,19H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILUANHNJDLHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.